5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride

Description

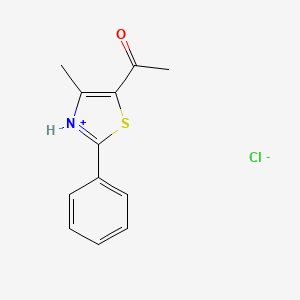

Chemical Structure:

5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride (CAS: 125989-57-3) is a thiazolium salt characterized by a central thiazole ring substituted with an acetyl group at position 5, a methyl group at position 4, and a phenyl group at position 2. The positive charge on the thiazolium ring is balanced by a chloride counterion .

Properties

IUPAC Name |

1-(4-methyl-2-phenyl-1,3-thiazol-3-ium-5-yl)ethanone;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS.ClH/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10;/h3-7H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLSAPOYQFSQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=[NH+]1)C2=CC=CC=C2)C(=O)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride typically involves the reaction of 4-methyl-2-phenyl-1,3-thiazole with acetyl chloride in the presence of a suitable base, such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride undergoes various types of chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of thiazolidines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines and other reduced derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride and its derivatives as promising anticancer agents. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The results indicated significant growth inhibition, with IC50 values ranging from 6.51 µg/mL to 26.12 µg/mL, showcasing their potential as effective chemotherapeutic agents .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects involves the modulation of cellular signaling pathways and induction of apoptosis in cancer cells. The interaction with specific proteins and enzymes plays a crucial role in their anticancer activity .

Antimicrobial Properties

The thiazole ring structure present in 5-acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride contributes to its antimicrobial properties. Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. This compound has been tested against various microbial strains, demonstrating efficacy that supports its use in developing new antimicrobial agents .

Organic Synthesis

Synthetic Utility

5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride serves as an important intermediate in organic synthesis. Its reactivity towards various functional groups allows it to participate in diverse chemical reactions, such as nucleophilic substitutions and cyclization processes. This versatility makes it valuable in the synthesis of more complex organic molecules .

Reactions Involving the Compound

The compound can undergo typical organic reactions including:

- Substitution Reactions : Reacting with nucleophiles to form new derivatives.

- Oxidation/Reduction Reactions : Modifying its oxidation state to yield different products.

These reactions are crucial for synthesizing other biologically active compounds .

Case Studies

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor function, leading to various biological effects . For example, it may bind to DNA and interfere with replication and transcription processes, resulting in cytotoxic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Substituents (Thiazole Ring) | Molecular Weight | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride | 125989-57-3 | Acetyl (C5), Methyl (C4), Phenyl (C2) | 270.74 g/mol | Reference compound |

| 5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride | 1274892-49-7 | Acetyl (C5), Methyl (C4), Pyrimidinylamino (C2) | 270.74 g/mol | Pyrimidinylamino group increases hydrogen bonding |

| Acetylthiamine Chloride | 3419-28-1 | Acetyloxyethyl (C5), Pyrimidinylmethyl (C3) | 356.88 g/mol | Larger substituents; derived from Vitamin B1 |

| 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone | 30748-47-1 | Acetyl (C5), Methyl (C4), Amino (C2) | 156.20 g/mol | Neutral amino group instead of charged thiazolium |

Crystallographic and Conformational Insights

- Target Compound: No crystallographic data is provided, but tools like SHELX and ORTEP-III (used in small-molecule crystallography) are critical for structural validation .

- Isostructural Analogues : highlights that thiazole derivatives with bulky substituents (e.g., fluorophenyl groups) adopt planar conformations except for substituents oriented perpendicularly, affecting packing efficiency .

Biological Activity

5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H12ClN2OS

- Molecular Weight : 253.748 g/mol

- Structure : The compound features a thiazole ring with acetyl and methyl substituents, along with a phenyl group, contributing to its diverse reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including 5-acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 200 µg/mL |

The compound displayed promising results against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives. For instance, derivatives similar to 5-acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride have shown cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15.6 |

| MCF7 (breast cancer) | 25.2 |

| K562 (leukemia) | 31.4 |

The compound's mechanism of action involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

The biological activity of 5-acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for both microbial survival and cancer cell proliferation.

- Cell Signaling Modulation : It can modulate cell signaling pathways that lead to apoptosis in cancer cells or disrupt essential processes in bacteria.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL against E. coli and S. aureus . -

Cytotoxicity Assessment :

In a cytotoxicity assessment involving several cancer cell lines, the compound demonstrated an IC50 value of 15.6 µM against HepG2 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Q & A

Q. What strategies optimize reaction conditions using Design of Experiments (DoE)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.